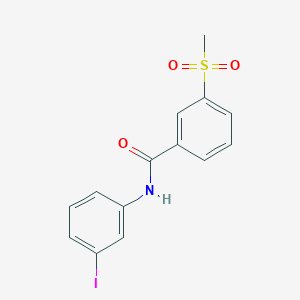
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide, also known as DMCC, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. DMCC belongs to the family of chroman derivatives, which have been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide also induces the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. In inflammation, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide inhibits the activation of NF-kB, a transcription factor that regulates the expression of pro-inflammatory genes. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide also reduces the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide induces apoptosis and inhibits cell proliferation. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide also reduces the migration and invasion of cancer cells. In inflammation, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-kB. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide also reduces the production of ROS, which are involved in oxidative stress and inflammation. In addition, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide is stable under normal laboratory conditions and can be easily dissolved in organic solvents such as DMSO. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has also been shown to have low toxicity in vitro and in vivo, making it a suitable candidate for further preclinical and clinical studies. However, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has some limitations for lab experiments, including its low water solubility and limited availability. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide is also relatively expensive compared to other compounds, which may limit its use in large-scale experiments.
Orientations Futures
For N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide research include its optimization for pharmacokinetic and pharmacodynamic properties, combination with other compounds, and study for its potential effects on other diseases.
Méthodes De Synthèse
The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide involves a multi-step process that starts with the preparation of 3,4-dihydro-2H-chromen-4-one, which is then reacted with 2-methylcyclopropanecarboxylic acid to form the final product. The yield of N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide is typically around 50%, and the purity can be increased by recrystallization. The synthesis method of N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been optimized and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-kB, a transcription factor that plays a key role in inflammation. In addition, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9-8-11(9)14(16)15-12-6-7-17-13-5-3-2-4-10(12)13/h2-5,9,11-12H,6-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLXROVVBKEMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[3-chloro-N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7456782.png)


![2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7456801.png)

![[2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B7456828.png)
![ethyl 4-methyl-6-[[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7456835.png)
![N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7456842.png)

![N-(4-ethoxy-3-methoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7456854.png)
![2-[(4-fluorophenyl)methylsulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7456860.png)


![8-Methyl-2-[(2-oxopyridin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456894.png)